molecular formula C28H25N5O4S B2961691 N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-37-0

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No. B2961691
CAS RN: 1024131-37-0
M. Wt: 527.6
InChI Key: NYWYOODVAPSSLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone ring, a benzyl group, a methoxyaniline group, a sulfanyl group, and an acetamide group.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the imidazole ring can participate in various reactions due to its aromaticity and the presence of nitrogen atoms . The sulfanyl group could potentially undergo oxidation or substitution reactions.

Scientific Research Applications

Theoretical Investigation and Drug Utilization

A theoretical investigation into antimalarial sulfonamides, including compounds structurally related to the specified chemical, utilized computational calculations and molecular docking studies. These compounds demonstrated significant antimalarial activity in vitro with IC50 values of <30µM, exhibiting low cytotoxicity at effective concentrations. Molecular docking revealed small energy affinity against key Plasmodium enzymes, suggesting their potential as COVID-19 therapeutics due to interactions with SARS-CoV-2 main protease and Spike Glycoprotein, indicating broad-spectrum antiviral and antimalarial applications (Fahim & Ismael, 2021).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Novel quinazoline and acetamide derivatives, similar in structure to the chemical of interest, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds provided curative effects against ulcer models with higher effectiveness than standard treatments, indicating their potential as safer therapeutic agents for peptic ulcer and ulcerative colitis without adverse effects on liver and kidney functions (Alasmary et al., 2017).

Antimicrobial and Antifungal Activities

Synthesized analogs of the specified compound have shown significant biological activity against various microbial strains. These studies reveal the potential of such compounds in developing new antimicrobial and antifungal agents, highlighting their utility in addressing drug-resistant infections (ANISETTI & Reddy, 2012).

Radiomodulatory Effects and Antioxidant Enzyme Induction

Quinazolinone derivatives with sulfonamide moiety have been studied for their ability to induce antioxidant enzymes like NQO1, demonstrating radiomodulatory effects and reduced oxidative stress in irradiated models. These compounds, including structures analogous to the specified chemical, have shown potential in enhancing the survival of irradiated models, suggesting their application in radiation protection and as adjuvant therapies in cancer treatment (Soliman et al., 2020).

Synthesis and Activity of Novel Sulfonamide Derivatives

The synthesis and exploration of novel sulfonamide derivatives related to the chemical have revealed their good antimicrobial properties. Computational and theoretical studies support the experimental findings, offering insights into the design of new compounds with enhanced biological activities (Fahim & Ismael, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4S/c1-37-20-11-7-10-19(14-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-8-3-2-4-9-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYOODVAPSSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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